N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of thromboxane, prostaglandins, and prostacyclin, which are key players in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation. By inhibiting the COX enzymes, it suppresses the production of inflammatory mediators, leading to a decrease in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-2-amine with 4-benzoylbenzoyl chloride in the presence of triethylamine to form the intermediate benzamide. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride is unique due to its specific structural features, such as the presence of the benzoyl group and the dimethylamino propyl group. These features contribute to its distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzoyl-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S.ClH/c1-28(2)17-8-18-29(26-27-22-11-6-7-12-23(22)32-26)25(31)21-15-13-20(14-16-21)24(30)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINNCKNSDPDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.